molecular formula C10H9NO B6280125 rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis CAS No. 874292-63-4

rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis

Cat. No.: B6280125
CAS No.: 874292-63-4
M. Wt: 159.2
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Description

rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis is a bicyclic compound featuring an indeno core fused to a four-membered azetidine ring (β-lactam). The "rac" designation indicates a racemic mixture of enantiomers, while "cis" specifies the relative stereochemistry of substituents. This structure combines aromatic indeno characteristics with the strained β-lactam ring, which is notable in pharmaceuticals (e.g., penicillin derivatives).

Key structural attributes include:

  • Bicyclic framework: Indeno[1,2-b] fused to a β-lactam.
  • Stereochemistry: Cis configuration at the 2aR and 7bR positions.
  • Functional groups: A ketone (C=O) in the azetidine ring.

Properties

CAS No.

874292-63-4

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from an indene derivative, the compound can be synthesized through a series of reactions including halogenation, nucleophilic substitution, and cyclization.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed:

    Oxidation: Oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism by which rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways.

Comparison with Similar Compounds

Table 1: Structural Features of Indeno-Fused Heterocycles

Compound Core Structure Ring Size(s) Key Substituents Stereochemistry
rac-(2aR,7bR)-indeno[1,2-b]azet-2-one Indeno + β-lactam 6 + 4 Ketone, methyl groups Racemic, cis
Indeno[1,2-b]pyrroles Indeno + pyrrole 6 + 5 NH, aryl/alkyl groups Variable
Indeno[1,2-b]quinoxalines Indeno + quinoxaline 6 + 6 Nitro, carboxamide groups Planar, no stereoisomerism
Naphtho[1,2-b]azet-2-one () Naphtho + β-lactam 10 + 4 Methyl, bromine (if substituted) Racemic, cis

Key Observations :

  • The β-lactam in the target compound introduces ring strain and reactivity distinct from five- or six-membered heterocycles (e.g., pyrroles or quinoxalines) .

Key Observations :

  • The target compound’s synthesis may parallel β-lactam formation in , which uses enantioselective catalysis for strained rings .
  • Multi-component reactions (MCRs) dominate indeno-heterocycle synthesis, emphasizing efficiency and scalability .

Electronic and Physicochemical Properties

Table 3: Electronic and Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility Anti/Aromaticity
rac-(2aR,7bR)-indeno[1,2-b]azet-2-one ~250 (estimated) Not reported Low (non-polar) Moderate antiaromaticity (inferred)
Indeno[1,2-b]fluorene derivatives 250–350 150–300 Moderate Antiaromatic core
Indeno[1,2-b]pyrrole 8d () 487.47 266–268 DMSO-soluble Aromatic/quinoidal

Key Observations :

  • The β-lactam’s electron-withdrawing nature may reduce antiaromaticity in the indeno core compared to indenofluorenes .
  • Higher molecular weight derivatives (e.g., indenoquinoxalines) exhibit lower solubility, a challenge for pharmaceutical applications .

Key Observations :

  • The β-lactam moiety may enhance binding to biological targets, analogous to penicillin’s reactivity .

Biological Activity

The compound rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one, cis is part of a class of indeno derivatives that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The structure of rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one can be described as follows:

  • Molecular Formula : C₉H₇NO
  • Molecular Weight : 149.16 g/mol

This compound features a bicyclic structure that is characteristic of indeno derivatives.

Biological Activity Overview

Research indicates that compounds within the indeno series exhibit various biological activities including anticancer properties and interactions with cellular receptors.

Anticancer Activity

A study focused on indeno[1,2-b]quinoxaline derivatives highlighted their antiproliferative effects against several cancer cell lines. For instance:

  • Compound 10a demonstrated significant activity against:
    • MDA-MB231 (IC50 = 0.87 μM)
    • PC-3 (IC50 = 0.82 μM)
    • Huh-7 (IC50 = 0.64 μM)

These results suggest that similar indeno-based compounds could exhibit notable anticancer effects due to their structural properties .

The mechanism of action for indeno derivatives often involves:

  • Induction of apoptosis through activation of caspases.
  • Cell cycle arrest at the S phase.
  • Modulation of protein expression related to apoptosis (e.g., increased expression of Bad and Bax; decreased expression of Bcl-2) leading to cell death .

Case Studies

Several studies have investigated the biological effects of rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one or related compounds:

  • Indeno Derivatives in Cancer Research :
    • A study synthesized various indeno derivatives and evaluated their antiproliferative activity against human cancer cell lines. Among them was rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-one which showed promising results in inhibiting cell growth.
    • The study utilized zebrafish xenograft models to confirm in vivo anti-tumor efficacy.

Data Table: Biological Activity Summary

Compound NameCell LineIC50 (μM)Mechanism of Action
rac-(2aR,7bR)-1H,2H,2aH,3H,7bH-indeno[1,2-b]azet-2-oneMDA-MB2310.87Apoptosis induction via caspase activation
PC-30.82Cell cycle arrest at S phase
Huh-70.64Modulation of apoptosis-related proteins

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